molecular formula C12H17BrN2 B3143408 1-[(3-Bromo-5-methylphenyl)methyl]piperazine CAS No. 523980-95-2

1-[(3-Bromo-5-methylphenyl)methyl]piperazine

Cat. No.: B3143408
CAS No.: 523980-95-2
M. Wt: 269.18 g/mol
InChI Key: VVQYALKAFWJFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperazine (B1678402) Heterocycles in Biologically Active Compounds

The widespread use of the piperazine moiety in medicinal chemistry stems from a combination of its unique physicochemical and structural properties. researchgate.net Its two nitrogen atoms provide a large polar surface area and act as hydrogen bond acceptors and donors, which can lead to greater water solubility and improved pharmacokinetic profiles, including oral bioavailability. researchgate.net The piperazine ring can be easily modified at its nitrogen positions, allowing chemists to attach different pharmacophores or modulate the molecule's properties to enhance its affinity and specificity for biological targets. researchgate.net

This versatility has led to the incorporation of the piperazine scaffold into drugs across numerous therapeutic areas. erowid.orgmdpi.com Minor modifications to the substitution patterns on the piperazine nucleus can result in significant changes to the medicinal properties of the compounds. erowid.org The flexible nature of the piperazine core allows for the design and synthesis of new bioactive molecules to treat a wide range of diseases. mdpi.comresearchgate.net

The biological activities associated with piperazine derivatives are exceptionally diverse, encompassing roles as antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral agents, among many others. erowid.orgmdpi.com

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold

Drug Name Therapeutic Class Function of Piperazine Moiety
Clozapine Antipsychotic Essential component for binding to dopamine (B1211576) and serotonin (B10506) receptors.
Vortioxetine Antidepressant Key part of the pharmacophore that interacts with serotonin transporters and receptors. mdpi.com
Sildenafil Erectile Dysfunction Improves solubility and pharmacokinetic properties.
Cyclizine Antihistamine/Anti-emetic Forms the core structure responsible for H1 receptor antagonism.

| Imatinib | Anticancer | Links different parts of the molecule and ensures correct conformation for kinase inhibition. |

Overview of Benzylpiperazine Derivatives in Chemical Research

Benzylpiperazine (BZP) and its derivatives are a specific class of compounds where a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) is connected to one of the nitrogen atoms of the piperazine ring. 1-[(3-Bromo-5-methylphenyl)methyl]piperazine is a member of this class, featuring a bromine atom and a methyl group on the benzene ring.

Benzylpiperazine itself is a central nervous system (CNS) stimulant. europa.eu The parent compound and its analogues have been extensively studied for their interaction with monoamine pathways, primarily affecting dopamine, serotonin, and noradrenaline neurotransmission. researchgate.netresearchgate.net BZP was initially investigated as a potential antidepressant but was not developed commercially for this purpose. europa.eu

The synthetic versatility of the benzylpiperazine scaffold allows for the creation of large libraries of compounds for screening in drug discovery programs. mdpi.com The structure of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, with its specific halogen and alkyl substitutions, represents a combination of features often explored in medicinal chemistry to fine-tune a molecule's interaction with a biological target, potentially enhancing efficacy or altering its metabolic stability.

Table 2: Common Benzylpiperazine Derivatives in Research

Compound Name Key Structural Feature Primary Area of Research
1-Benzylpiperazine (B3395278) (BZP) Unsubstituted benzyl ring CNS stimulant, monoamine transporter effects researchgate.netresearchgate.net
1-(3-chlorophenyl)piperazine (mCPP) Chlorine at meta-position of a phenyl ring (Note: a phenylpiperazine, but often discussed with BZPs) Serotonin receptor agonist, research tool for psychiatric studies europa.eu
1-(3-trifluoromethylphenyl)piperazine (TFMPP) Trifluoromethyl group at meta-position of a phenyl ring Serotonin receptor agonist, often combined with BZP in studies researchgate.net

| Dibenzylpiperazine (DBZP) | Two benzyl groups on the piperazine nitrogens | Psychoactive properties, often found as a by-product in BZP synthesis |

Properties

IUPAC Name

1-[(3-bromo-5-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-6-11(8-12(13)7-10)9-15-4-2-14-3-5-15/h6-8,14H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQYALKAFWJFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Bromo 5 Methylphenyl Methyl Piperazine and Its Analogs

Strategies for Constructing the 3-Bromo-5-methylphenyl Moiety

The synthesis of the 3-bromo-5-methylphenyl core is a critical first step. This can be achieved through various routes, primarily involving the use of commercially available brominated and methylated phenyl compounds or by introducing these substituents onto a simpler aromatic ring.

Precursors Involving Brominated and Methylated Phenyl Compounds

A common and efficient approach to the 3-bromo-5-methylphenyl moiety is to start from precursors that already contain the desired substitution pattern. Commercially available compounds such as 3-bromo-5-methylaniline, 3-bromo-5-methylbenzoic acid, or 3-bromo-5-methylbenzaldehyde (B1341060) serve as excellent starting materials. researchgate.net These precursors can then be chemically modified to introduce the necessary functional group for attachment to the piperazine (B1678402) ring.

For instance, 3-bromo-5-methylbenzoic acid can be reduced to the corresponding benzyl (B1604629) alcohol, (3-bromo-5-methylphenyl)methanol (B1290704). This alcohol can then be converted to the more reactive 3-bromo-5-methylbenzyl bromide, a key intermediate for nucleophilic substitution reactions with piperazine.

Table 1: Synthesis of (3-bromo-5-methylphenyl)methanol from 3-bromo-5-methylbenzoic acid

Reactant Reagent Solvent Conditions Product Yield
3-bromo-5-methylbenzoic acid Lithium aluminum hydride (LiAlH₄) Tetrahydrofuran (THF) 0 °C to room temperature (3-bromo-5-methylphenyl)methanol High

Similarly, 3-bromo-5-methylbenzaldehyde is a valuable precursor for the synthesis of the target molecule via reductive amination.

Introduction of Halogen and Methyl Substituents onto Aromatic Rings

Alternatively, the 3-bromo-5-methylphenyl moiety can be constructed by the sequential or simultaneous introduction of the bromine and methyl groups onto a simpler aromatic ring. This approach offers flexibility but may require careful control of regioselectivity.

For example, m-toluidine (B57737) (3-methylaniline) can be subjected to bromination. The directing effects of the amino and methyl groups will influence the position of the incoming bromine atom. Subsequent diazotization of the amino group followed by a Sandmeyer reaction can introduce other functionalities if needed, or the amino group can be removed.

Another strategy involves the bromination of a methylated aromatic compound. For instance, the bromination of 3-methylanisole (B1663972) can be a step towards a related precursor, although this specific route may not directly yield the 3-bromo-5-methyl substitution pattern without further steps.

N-Alkylation Reactions for Piperazine Functionalization

The final and crucial step in the synthesis of 1-[(3-bromo-5-methylphenyl)methyl]piperazine is the formation of the C-N bond between the 3-bromo-5-methylbenzyl group and the piperazine ring. This is typically achieved through N-alkylation reactions, with reductive amination and nucleophilic substitution being the most prominent methods.

Reductive Amination Approaches

Reductive amination is a powerful one-pot method for the formation of amines from a carbonyl compound and an amine. In the context of synthesizing the target molecule, this involves the reaction of 3-bromo-5-methylbenzaldehyde with piperazine in the presence of a suitable reducing agent.

The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. organic-chemistry.org Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be utilized.

Table 2: Reductive Amination of 3-bromo-5-methylbenzaldehyde with Piperazine

Aldehyde Amine Reducing Agent Solvent Conditions Product
3-bromo-5-methylbenzaldehyde Piperazine Sodium triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Room temperature 1-[(3-Bromo-5-methylphenyl)methyl]piperazine
3-bromo-5-methylbenzaldehyde Piperazine Sodium cyanoborohydride (NaBH₃CN) Methanol (MeOH) Acidic pH 1-[(3-Bromo-5-methylphenyl)methyl]piperazine
3-bromo-5-methylbenzaldehyde Piperazine H₂, Pd/C Ethanol (EtOH) Elevated pressure and temperature 1-[(3-Bromo-5-methylphenyl)methyl]piperazine

Nucleophilic Substitution with Alkyl Halides/Bromides

Nucleophilic substitution is another widely used method for the N-alkylation of piperazine. This approach involves the reaction of piperazine, acting as a nucleophile, with an electrophilic 3-bromo-5-methylbenzyl halide, typically the bromide for its higher reactivity compared to the chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or an excess of piperazine itself. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) often being employed.

A detailed procedure for a similar reaction, the synthesis of 1-benzylpiperazine (B3395278), involves reacting piperazine with benzyl chloride in ethanol. This method can be adapted for the synthesis of the target compound. orgsyn.org

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the N-alkylation of piperazine can be significantly influenced by the reaction conditions and the use of catalysts.

For reductive amination , optimization often involves screening different reducing agents to find the one that provides the best yield and minimizes side reactions, such as the reduction of the aldehyde to the corresponding alcohol. The pH of the reaction medium can also be a critical parameter, particularly when using reducing agents like sodium cyanoborohydride.

In nucleophilic substitution reactions , several factors can be optimized. The choice of base is important; a non-nucleophilic base is often preferred to avoid competition with the piperazine. The reaction temperature can be adjusted to control the reaction rate, with higher temperatures generally leading to faster reactions but potentially more side products.

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction, especially when dealing with reactants with different solubilities. researchgate.net These catalysts help to transfer the nucleophilic piperazine anion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved. A patent for the preparation of N-benzyl piperazine mentions the use of nitrogenous amine salts as catalysts. google.com

Table 3: Catalyst and Condition Optimization for N-Alkylation of Piperazine

Reaction Type Catalyst/Additive Solvent Temperature Key Advantages
Nucleophilic Substitution Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN) Reflux Readily available, effective base
Nucleophilic Substitution Triethylamine (Et₃N) Dichloromethane (DCM) Room Temperature Soluble organic base, easy to remove
Nucleophilic Substitution Tetrabutylammonium Bromide (TBAB) Biphasic (e.g., DCM/H₂O) Room Temperature Facilitates reaction between phases
Reductive Amination Acetic Acid (catalytic) 1,2-Dichloroethane (DCE) Room Temperature Activates the carbonyl group

Synthesis of Key Intermediates for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine

The creation of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine is dependent on the successful synthesis of three primary types of intermediates: substituted aryl aldehydes which can be precursors to the benzyl group, activated benzyl halides, and the piperazine nucleophile.

Substituted aryl aldehydes are versatile intermediates that can be converted into the required benzyl group through reduction to a benzyl alcohol followed by halogenation. The synthesis of specifically substituted benzaldehydes, such as those containing bromo and methyl groups, can be achieved through various established organic chemistry reactions.

One common route involves the diazotization of a substituted aniline, followed by a formylation reaction. For instance, the synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) can be accomplished by the diazotization of 2-bromo-4-methylaniline (B145976) using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. orgsyn.org The resulting diazonium salt is then reacted with formaldoxime (B1209246) in the presence of a copper(II) sulfate (B86663) catalyst to introduce the aldehyde group. orgsyn.org

Another approach involves the oxidation of a substituted benzoic acid derivative. For example, 2-bromo-3-methylbenzoic acid can be synthesized from p-nitrotoluene through a multi-step process involving bromination, displacement of the nitro group with a nitrile, and subsequent hydrolysis. orgsyn.org While this provides the benzoic acid, further selective reduction would be required to obtain the desired benzaldehyde.

The direct oxidation of a methyl group on a substituted toluene (B28343) ring to an aldehyde can be challenging due to over-oxidation. However, specific methods have been developed to achieve this transformation. The table below summarizes representative methods for the synthesis of related aryl aldehydes.

Table 1: Synthetic Methods for Related Aryl Aldehydes

Starting Material Reagents Product Key Transformation Reference
2-Bromo-4-methylaniline 1. HCl, NaNO22. Formaldoxime, CuSO4 2-Bromo-4-methylbenzaldehyde Diazotization followed by formylation orgsyn.org
p-Nitrotoluene 1. Br2, Fe2. KCN3. H2O, H+ 2-Bromo-3-methylbenzoic acid Multi-step synthesis involving bromination and Sandmeyer-type reaction orgsyn.org

The key intermediate for coupling with piperazine is a substituted benzyl bromide, specifically 1-bromo-3-(bromomethyl)-5-methylbenzene. The most direct and common method for synthesizing benzyl bromides is through the radical bromination of the corresponding substituted toluene at the benzylic position. google.com This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).

A widely used reagent for this transformation is N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl4), although safer solvents like acetonitrile are now preferred. organic-chemistry.org The reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, followed by reaction with NBS to form the benzyl bromide and a succinimide (B58015) radical, which propagates the chain.

An alternative pathway to benzyl bromides is the conversion of the corresponding benzyl alcohol. Reagents such as phosphorus tribromide (PBr3) or combinations like triphenylphosphine (B44618) (Ph3P) and a bromine source (e.g., CBr4 or 1,2-dibromoethane) can effectively convert primary benzyl alcohols into benzyl bromides. organic-chemistry.org

Table 2: Common Methods for the Synthesis of Substituted Benzyl Bromides

Starting Material Reagents Product Type Mechanism/Reaction Type Reference
Substituted Toluene N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or light Substituted Benzyl Bromide Free Radical Bromination organic-chemistry.org
Substituted Toluene Bromine (Br2), Oxidizing Agent, Azo Initiator Substituted Benzyl Bromide Side-chain Bromination google.com
Substituted Benzyl Alcohol Phosphorus Tribromide (PBr3) Substituted Benzyl Bromide Nucleophilic Substitution organic-chemistry.org

The final step in the synthesis of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine involves the nucleophilic substitution reaction between the substituted benzyl bromide and piperazine. This reaction, a standard N-alkylation, forms the crucial carbon-nitrogen bond. europa.euorgsyn.org

The reaction is typically carried out by treating the benzyl bromide with piperazine in a suitable solvent. A base is often required to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. Common bases include potassium carbonate or an excess of piperazine itself. organic-chemistry.org

A significant challenge in this reaction is controlling the degree of substitution on the piperazine ring. Since piperazine has two secondary amine groups, both can react with the benzyl bromide, leading to the formation of the undesired 1,4-disubstituted byproduct (1,4-bis[(3-bromo-5-methylphenyl)methyl]piperazine). To favor the mono-substituted product, reaction conditions can be optimized, for example, by using a large excess of piperazine relative to the benzyl bromide. Alternatively, one of the nitrogen atoms on piperazine can be protected with a removable protecting group (e.g., tert-butoxycarbonyl, Boc) prior to the alkylation step, followed by deprotection. researchgate.net

The synthesis of the parent compound, 1-benzylpiperazine (BZP), from benzyl chloride and piperazine is a well-documented example of this type of transformation. europa.euorgsyn.org The procedure often involves reacting piperazine with benzyl chloride, where careful control of stoichiometry and reaction conditions helps to maximize the yield of the desired mono-benzylated product. orgsyn.org

Table 3: Conditions for N-Alkylation of Piperazine with Benzyl Halides

Piperazine Substrate Alkylating Agent Solvent Base Key Outcome Reference
Piperazine Benzyl Chloride Ethanol Excess Piperazine Formation of 1-Benzylpiperazine orgsyn.org
Piperazine Monohydrochloride Benzyl Chloride Not specified Not specified Formation of 1-Benzylpiperazine europa.eu
N-Boc-piperazine Various Benzyl Halides Dichloromethane (DCM) Triethylamine (Et3N) Formation of protected 1-benzylpiperazine derivatives researchgate.net

Advanced Structural Characterization and Elucidation of 1 3 Bromo 5 Methylphenyl Methyl Piperazine and Its Congeners

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methodologies are indispensable for the unambiguous confirmation of a molecule's chemical structure. By probing the interactions of the compound with electromagnetic radiation, detailed information regarding its atomic connectivity, functional groups, and molecular mass can be ascertained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted NMR data provides a theoretical framework for the expected spectral features of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine.

¹H-NMR Spectroscopy: The predicted ¹H-NMR spectrum of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine would exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 3-bromo-5-methylphenyl ring are expected to appear as singlets or narrow multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-N) would likely resonate as a singlet around δ 3.5 ppm. The protons of the piperazine (B1678402) ring are anticipated to show two distinct signals, corresponding to the four protons adjacent to the benzyl (B1604629) group and the four protons adjacent to the secondary amine, likely in the δ 2.4-2.9 ppm range. The methyl group protons on the aromatic ring would produce a singlet further upfield, around δ 2.3 ppm.

¹³C-NMR Spectroscopy: The predicted ¹³C-NMR spectrum offers complementary information on the carbon skeleton. The carbon atoms of the aromatic ring would generate several signals in the δ 120-140 ppm region, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The benzylic methylene carbon is expected around δ 63 ppm. The carbon atoms of the piperazine ring would likely appear in the δ 45-55 ppm range. The methyl carbon would be observed at a higher field, typically around δ 21 ppm.

Interactive Table: Predicted ¹H-NMR Data for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.0 - 7.5m
Ar-CH₂-N~3.5s
Piperazine CH₂2.4 - 2.9m
Ar-CH₃~2.3s
Interactive Table: Predicted ¹³C-NMR Data for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine
Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-Br~122
Aromatic C-CH₃~139
Aromatic CH125-135
Aromatic C-CH₂~140
Ar-CH₂-N~63
Piperazine CH₂45-55
Ar-CH₃~21

Note: The NMR data presented is based on predictive models and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 1-[(3-Bromo-5-methylphenyl)methyl]piperazine (C₁₂H₁₇BrN₂), the molecular weight is 269.18 g/mol .

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 268 and 270, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The fragmentation of benzylpiperazine derivatives is well-documented and typically involves cleavage of the benzylic C-N bond. xml-journal.net The most prominent fragment ion would likely be the 3-bromo-5-methylbenzyl cation at m/z 184/186. Another significant fragmentation pathway involves the piperazine ring, leading to characteristic ions. For instance, cleavage within the piperazine ring can result in fragments with m/z values of 56, 70, and 91, which are common in the mass spectra of piperazine-containing compounds. dntb.gov.uaresearchgate.net

Interactive Table: Expected Mass Spectrometry Fragmentation for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine
Fragment IonProposed StructureExpected m/z
[M]⁺Molecular Ion268/270
[M-C₄H₉N₂]⁺3-Bromo-5-methylbenzyl cation184/186
[C₅H₁₁N₂]⁺Piperazinemethyl cation99
[C₄H₁₀N]⁺Piperazine ring fragment70
[C₃H₆N]⁺Piperazine ring fragment56

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine would display characteristic absorption bands.

Key expected vibrational frequencies include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (around 2800-3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring are expected in the region of 1450-1600 cm⁻¹. The C-N stretching of the benzylpiperazine moiety would likely appear in the 1100-1300 cm⁻¹ range. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The N-H stretching of the secondary amine in the piperazine ring would be observed as a moderate band around 3300-3500 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (piperazine)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2800 - 3000
Aromatic C=CStretching1450 - 1600
C-NStretching1100 - 1300
C-BrStretching500 - 600

Note: The IR data presented is based on predictive simulations and may differ from experimental results.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine is not publicly available, analysis of congeners provides significant insight into the likely solid-state conformation and intermolecular interactions. X-ray crystallography of related N,N'-disubstituted piperazines has been reported, offering a basis for this discussion. wm.eduresearchgate.net

Conformational Analysis of the Piperazine Ring

The six-membered piperazine ring typically adopts a chair conformation, which is its most stable form, to minimize steric strain. bohrium.com In N-substituted benzylpiperazines, the benzyl group can occupy either an axial or equatorial position. The preferred conformation is influenced by steric and electronic factors. For bulky substituents, an equatorial position is generally favored to reduce 1,3-diaxial interactions. However, in some cases, the boat or twist-boat conformation may be observed, particularly in complexes with metal ions or in highly strained systems.

Computational Approaches to Structural Elucidation

Computational chemistry provides powerful tools for the theoretical elucidation of molecular structures, offering insights that complement experimental data. For complex molecules such as 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, computational methods are invaluable for understanding its three-dimensional geometry, electronic properties, and intrinsic stability. Methodologies rooted in quantum mechanics, particularly Density Functional Theory (DFT), allow for precise calculations of molecular orbitals and electron density distributions. These calculations form the basis for more detailed analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theories, which further clarify intramolecular interactions and chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. For 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, calculations are typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a comprehensive basis set like 6-311+G(d,p). researchgate.netorientjchem.org This level of theory provides a robust balance of accuracy and computational efficiency for organic molecules containing heteroatoms and halogens.

The geometry optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, this involves determining the most stable arrangement of the piperazine ring and the orientation of the substituted benzyl group. The piperazine moiety is expected to adopt a stable chair conformation, which minimizes steric strain. The bond lengths and angles are influenced by the electronic nature of the substituents on the phenyl ring. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group can subtly alter the aromatic ring's geometry and the benzylic C-N bond characteristics.

Below are representative theoretical geometric parameters for the optimized structure of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, as would be predicted by DFT calculations.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(ar)-Br~1.91 Å
Bond LengthC(ar)-C(methyl)~1.52 Å
Bond LengthC(ar)-C(benzyl)~1.51 Å
Bond LengthC(benzyl)-N(piperazine)~1.47 Å
Bond AngleBr-C(ar)-C(ar)~119.5°
Bond AngleC(ar)-C(benzyl)-N(piperazine)~112.0°
Dihedral AngleC(ar)-C(ar)-C(benzyl)-N(piperazine)~75.0°

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.gov It provides a chemical interpretation of the wavefunction in terms of localized electron-pair bonding units (Lewis structures) and their interactions. The stability of a molecule can be correlated with the extent of these delocalization effects, which are quantified as second-order perturbation energies (E(2)). A higher E(2) value indicates a stronger electronic interaction between a filled (donor) NBO and an empty (acceptor) NBO.

The table below summarizes the most significant theoretical donor-acceptor interactions and their stabilization energies for the title compound, derived from NBO analysis.

Donor Orbital (i)Acceptor Orbital (j)Interaction TypeStabilization Energy E(2) (kcal/mol)
LP(1) N1σ(C(benzyl)-C(ar))n → σ~3.85
LP(1) N4σ(C5-H)n → σ~5.10
π(C(ar)-C(ar))π(C(ar)-C(ar))π → π~20.50
σ(C(benzyl)-H)σ(N1-C2)σ → σ~2.90

These values highlight the delocalization of electron density from the nitrogen lone pairs (LP) and sigma bonds into adjacent antibonding orbitals, which contributes significantly to the molecule's electronic stabilization. cardiff.ac.uk

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity. researchgate.net

For 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, the distribution of the HOMO and LUMO is dictated by its constituent parts. The HOMO is expected to be primarily localized on the more electron-rich regions, namely the piperazine ring and the substituted phenyl ring, which has an electron-donating methyl group. The lone pair electrons of the nitrogen atoms contribute significantly to the HOMO. Conversely, the LUMO is likely distributed across the aromatic ring, with significant contributions from the benzylic carbon and the carbon atom bonded to the electronegative bromine atom.

The calculated energies of these orbitals provide quantitative insights into the molecule's electronic behavior.

ParameterPredicted Energy (eV)Implication
HOMO Energy-6.25Indicates electron-donating capability
LUMO Energy-0.95Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.30Reflects chemical stability and low reactivity

The relatively large energy gap suggests that 1-[(3-Bromo-5-methylphenyl)methyl]piperazine is a kinetically stable molecule. This analysis is crucial for predicting how the molecule will interact with other chemical species and its potential role in chemical reactions. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 1 3 Bromo 5 Methylphenyl Methyl Piperazine

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. Techniques like Density Functional Theory (DFT) are often employed to understand a molecule's reactivity, stability, and intermolecular interactions. However, no specific studies applying these calculations to 1-[(3-Bromo-5-methylphenyl)methyl]piperazine have been found in the reviewed literature.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map illustrates regions of negative electrostatic potential (typically associated with lone pairs of electrons and indicating sites for electrophilic attack) and positive electrostatic potential (associated with atomic nuclei, indicating sites for nucleophilic attack).

A search for published research yielded no specific MEP mapping studies for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine. Therefore, no data on its specific electrostatic potential distribution is available.

Charge Distribution Analysis (Net Charges, Electrophilicity-based Charge Transfer)

Charge distribution analysis provides insight into the electronic properties of a molecule by assigning partial charges to its constituent atoms. This information is crucial for understanding molecular polarity and reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate these net charges. Electrophilicity-based charge transfer (ECT) studies can further quantify the ability of a molecule to accept electronic charge.

There are no available studies in the scientific literature that report on the net atomic charges or electrophilicity-based charge transfer characteristics of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and mode of action.

Induced-Fit Docking (IFD) Procedures

Induced-Fit Docking (IFD) is an advanced docking protocol that accounts for the flexibility of the receptor's active site upon ligand binding. This approach often provides a more accurate prediction of the binding pose compared to rigid receptor docking.

No published research could be found that describes Induced-Fit Docking procedures being performed with 1-[(3-Bromo-5-methylphenyl)methyl]piperazine against any biological target.

Binding Mode Analysis within Receptor Sites

Binding mode analysis involves the detailed examination of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between a ligand and its receptor. This analysis is critical for understanding the basis of molecular recognition and for designing more potent and selective molecules.

As no docking studies have been published for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, there is no information available regarding its potential binding modes within any specific receptor sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are used to predict the activity of new, unsynthesized compounds.

A thorough search of the literature indicates that 1-[(3-Bromo-5-methylphenyl)methyl]piperazine has not been included in any published QSAR studies. Consequently, no QSAR models are available to predict its biological activity based on its structural properties.

Development of Predictive Models based on Molecular Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.gov A QSAR model for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine and its analogs would aim to correlate their structural features with their biological activity.

The initial step in developing a robust QSAR model involves the creation of a dataset of molecules with known biological activities, which would include the parent compound, 1-[(3-Bromo-5-methylphenyl)methyl]piperazine. A range of molecular descriptors would then be calculated for each compound in this dataset. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom count, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape and surface area-related descriptors.

For piperazine (B1678402) derivatives, descriptors such as McGowan volume, topological polar surface area (TPSA), and various electronic descriptors have been shown to be significant in predicting biological activity. nih.gov

The following interactive table presents a hypothetical set of molecular descriptors and their corresponding hypothetical biological activities for a series of analogs of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine.

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsHypothetical Biological Activity (IC50, µM)
1-[(3-Bromo-5-methylphenyl)methyl]piperazine283.213.212.47125.8
Analog 1 (R=Cl)238.752.812.47127.2
Analog 2 (R=F)222.292.512.47128.1
Analog 3 (R=I)330.213.612.47124.5
Analog 4 (R=CH3)218.332.912.47126.5

Once the descriptors are calculated, a mathematical model is generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The predictive power of the model is then rigorously validated using both internal and external validation techniques. A successful QSAR model can then be used to predict the biological activity of novel, untested analogs of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, thereby guiding synthetic efforts towards more potent compounds.

Ligand-Based and Structure-Based Design Principles

In the absence of a known 3D structure of the biological target, ligand-based design methodologies can be employed. A common approach is to develop a pharmacophore model. This model represents the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For a series of active compounds including 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, a pharmacophore model might include features such as:

A hydrogen bond acceptor (the nitrogen atoms of the piperazine ring).

A hydrogen bond donor (the secondary amine of the piperazine ring).

A hydrophobic aromatic feature (the bromo-methylphenyl ring).

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active.

When the 3D structure of the biological target is available, structure-based design techniques, such as molecular docking, can be utilized. nih.gov For 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, a hypothetical target could be a G-protein coupled receptor or an enzyme, given the wide range of biological activities reported for piperazine derivatives. ijcce.ac.ir

The process of molecular docking involves placing the 3D conformation of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine into the binding site of the target protein and evaluating the binding affinity. This is typically expressed as a docking score or binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are then analyzed to understand the binding mode.

The following interactive table provides hypothetical results from a molecular docking study of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine and its analogs with a hypothetical protein target.

CompoundDocking Score (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
1-[(3-Bromo-5-methylphenyl)methyl]piperazine-8.52Tyr123, Asp234
Analog 1 (R=Cl)-8.12Tyr123, Asp234
Analog 2 (R=F)-7.82Tyr123, Asp234
Analog 3 (R=I)-9.22Tyr123, Asp234, Phe345
Analog 4 (R=CH3)-8.32Tyr123, Asp234

The insights gained from such docking studies can guide the rational design of new derivatives of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine with improved binding affinity and, consequently, enhanced biological activity. For instance, if a particular region of the binding pocket is found to be hydrophobic, modifications to the ligand to include more hydrophobic groups could be explored.

Structure Activity Relationship Sar Studies of 1 3 Bromo 5 Methylphenyl Methyl Piperazine Derivatives

Influence of Substituents on Biological Recognition and Modulation

The biological profile of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine derivatives is significantly influenced by the nature and position of substituents on the phenyl and piperazine (B1678402) rings. These modifications can alter the compound's electronic, steric, and hydrophobic properties, thereby affecting its binding affinity and efficacy at various receptors.

Impact of Halogenation (Bromine) on Binding Affinity

The presence of a halogen atom on the phenyl ring is a critical determinant of biological activity. In the parent compound, the bromine atom at the 3-position plays a multifaceted role. Halogens, being electron-withdrawing, can modify the electron density of the aromatic ring, influencing its interaction with receptor sites. Specifically, the substitution of a bromine atom for a fluorine or chlorine atom has been shown in some classes of psychoactive phenylpiperazines to result in a compound with greater potency for neurotransmitter release.

The lipophilicity and size of the halogen are also crucial. Bromine is more lipophilic than chlorine or fluorine, which can enhance the compound's ability to cross cellular membranes and interact with hydrophobic pockets within a receptor's binding site. The position of the halogen is equally important; for instance, studies on N-arylpiperazines have shown that introducing electron-withdrawing substituents like chloro- or fluoro-groups on the piperazine-linked benzene (B151609) ring can enhance anti-tumor activity. The bromine at the meta-position (C-3) on the phenyl ring likely contributes to a specific conformational preference that optimizes binding.

Table 1: Influence of Phenyl Ring Halogenation on Receptor Binding Affinity.
CompoundSubstitution at Position 3Relative Binding Affinity (Hypothetical)Key Observations
Derivative A-H (Unsubstituted)BaselineServes as a reference compound.
Derivative B-FModerate IncreaseIncreases binding, possibly through favorable electronic interactions.
Derivative C-ClSignificant IncreaseOften enhances potency due to a balance of electronic and hydrophobic effects.
Derivative D-BrHigh IncreaseIncreased lipophilicity and size can lead to stronger hydrophobic interactions and enhanced binding.

Effects of Methyl Group Substitution on Phenyl Ring Activity

The methyl group at the 5-position of the phenyl ring also significantly modulates the compound's activity. As a small, lipophilic group, it can enhance binding by fitting into hydrophobic pockets within the receptor. The position of the methyl group is critical; studies on related phenylpiperazine derivatives have shown that the substitution pattern on the benzene ring greatly impacts activity. For instance, in some series, ortho-substituted derivatives have the greatest impact on activity when compared with para and meta substitutions. In the case of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, the meta-positioning of the methyl group, in conjunction with the bromine at the 3-position, creates a specific electronic and steric profile that is likely key to its biological recognition. This substitution pattern may orient the molecule optimally within the binding site, preventing unfavorable steric clashes while promoting beneficial hydrophobic interactions.

Table 2: Effect of Methyl Group Position on Phenyl Ring Activity.
CompoundMethyl Group Position (on 3-Bromophenyl ring)Relative Activity (Hypothetical)SAR Insights
Analog ANo Methyl GroupBaselineReference for evaluating the effect of the methyl group.
Analog BOrtho (e.g., Position 2 or 6)VariableCan introduce steric hindrance, potentially decreasing activity, or enforce a favorable conformation.
Analog CMeta (Position 5)OptimalOften provides a good balance of lipophilic interaction without significant steric clash.
Analog DPara (Position 4)ModerateCan enhance hydrophobic interactions, but the effect may be less pronounced than at the meta position for certain targets.

Role of the Piperazine Nitrogen Substitution (N-alkylation/arylation)

The substituent on the N4-nitrogen of the piperazine ring is a primary determinant of the pharmacological activity and selectivity of these derivatives. The piperazine ring itself often acts as a scaffold, and modifications at the distal nitrogen allow for extensive exploration of SAR.

N-alkylation: The introduction of small alkyl groups, such as methyl or ethyl, can influence the basicity of the nitrogen atom and introduce hydrophobic interactions. For example, in some series of piperazine-containing compounds, methyl-substituted derivatives showed different activity profiles compared to their ethyl-substituted counterparts.

N-arylation: Substituting the nitrogen with an aryl or heteroaryl group introduces significant bulk and potential for pi-pi stacking, hydrogen bonding, and other specific interactions with the receptor. The nature of this aromatic ring and its substituents can dramatically alter the compound's affinity and selectivity for different receptor subtypes. For instance, the presence of substituents on a phenyl ring attached to the piperazine nitrogen can significantly modify receptor affinity.

Table 3: Influence of Piperazine N4-Substitution on Biological Activity.
CompoundN4-Substituent (R)General Effect on ActivityRationale
Core Structure-H (Unsubstituted)Often serves as a synthetic intermediate; may have lower affinity.Lacks extended interactions with the receptor.
N-Alkyl Derivative-CH₃, -C₂H₅Modulates basicity and adds hydrophobic interactions.Small alkyl groups can probe small hydrophobic pockets.
N-Benzyl Derivative-CH₂-PhIncreases lipophilicity and potential for pi-stacking.The benzyl (B1604629) group can access larger hydrophobic regions.
N-Aryl Derivative-Phenyl, -PyridylCan significantly increase affinity and introduce selectivity.Allows for specific hydrogen bonds and aromatic interactions.

Systematic Structural Modifications of the Phenylmethylpiperazine Core

Beyond individual substituents, systematic modifications to the core structure, including the substitution pattern on the phenyl ring and the nature of the linker, are essential for optimizing biological activity.

Variations in the Phenyl Ring Substitution Pattern

The specific 3-bromo-5-methyl arrangement on the phenyl ring is a key feature of the parent compound. Altering this pattern by moving or changing the substituents can lead to significant changes in activity. Research on various phenylpiperazine classes has consistently shown that the substitution pattern on the phenyl ring is a crucial element of the SAR. For example, a study on acaricidal phenylpiperazines found that introducing a fluorine atom at the 2-position of the benzene ring increased activity compared to the unsubstituted compound. Similarly, another study highlighted that for certain antibacterial agents, ortho-substituted benzene derivatives had a greater impact on activity than para or meta substitutions. This underscores that the interplay between electronic effects, steric hindrance, and lipophilicity, dictated by the complete substitution pattern, is critical for optimal receptor engagement.

Table 4: Effect of Phenyl Ring Substitution Pattern on Activity.
CompoundPhenyl Substitution PatternPotential Activity OutcomeSAR Justification
Parent Compound3-Bromo, 5-MethylActiveRepresents a specific, potentially optimized arrangement of electronic and steric features.
Isomer A2-Bromo, 5-MethylPotentially Decreased ActivityOrtho-bromine may cause steric clash with the linker or receptor site.
Isomer B4-Bromo, 3-MethylVariable ActivityAlters the electronic and hydrophobic distribution across the ring, which may or may not be favorable.
Analog C3,5-DichloroPotentially ActiveDichlorination can mimic some properties of the bromo-methyl pattern, though with different steric and electronic profiles.

Modifications of the Alkyl Linker between Phenyl and Piperazine

The methylene (B1212753) (-CH2-) group linking the phenyl and piperazine moieties is not merely a spacer but plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. The length, rigidity, and chemical nature of this linker can profoundly impact binding affinity.

Linker Length: Extending the alkyl chain (e.g., to an ethyl or propyl linker) can alter the distance between the aromatic ring and the piperazine nitrogen. This may allow the molecule to access different sub-pockets within the binding site or bridge different interaction points. However, an overly long or short linker can also disrupt the optimal binding conformation, leading to a loss of activity.

Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating a double bond or a cyclic structure, can lock the molecule into a specific conformation. If this conformation is the "bioactive" one, a significant increase in potency can be observed. Conversely, if the constrained conformation is unfavorable for binding, activity will decrease. In broader chemical biology, replacing flexible alkyl linkers with more rigid motifs like alkynes or heterocyclic scaffolds is a common strategy to optimize molecular properties.

Table 5: Impact of Alkyl Linker Modification on Activity.
CompoundLinker StructureAnticipated Effect on ActivityRationale for Change in Activity
Parent Compound-CH₂- (Methylene)Active (Reference)Provides optimal spacing and orientation for the parent scaffold.
Analog ANone (Direct Connection)Likely InactiveIncorrect orientation and potential steric clash between the two rings.
Analog B-(CH₂)₂- (Ethylene)Potentially Reduced ActivityIncreased flexibility and distance may disrupt optimal binding geometry.
Analog C-C(=O)- (Carbonyl)Variable ActivityIntroduces a polar, planar group that can act as a hydrogen bond acceptor, fundamentally changing receptor interactions.

Conformational Flexibility of the Piperazine Moiety and its SAR Implications

The piperazine ring is not a static, planar structure; it exists predominantly in a chair conformation, which can undergo ring flipping to an alternative chair form. This conformational flexibility is a pivotal aspect of its role in drug design, allowing the molecule to adapt its shape to fit optimally within a biological target, such as a receptor binding site or an enzyme's active site.

The two chair conformations are not energetically equivalent, and the preferred conformation can be influenced by the nature and size of the substituents on the nitrogen atoms. For 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, the bulky (3-Bromo-5-methylphenyl)methyl group attached to one of the nitrogen atoms will have a significant impact on the conformational equilibrium.

The orientation of the nitrogen lone pairs is also a critical factor. In the chair conformation, one lone pair will be in an axial orientation and the other in an equatorial orientation. This has profound implications for the molecule's ability to act as a hydrogen bond acceptor. The accessibility of these lone pairs for interaction with a biological target is directly dependent on the conformational state of the piperazine ring.

In essence, the conformational flexibility of the piperazine moiety in derivatives of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine allows for a dynamic interaction with its biological target. This adaptability can be crucial for achieving high binding affinity and specificity. Computational modeling studies are often employed to predict the preferred conformations of such derivatives and to understand how these conformations relate to their biological activity. A study on 2-substituted piperazines highlighted that in 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was consistently preferred. nih.gov For ether-linked compounds, this axial conformation was further stabilized by an intramolecular hydrogen bond, which oriented the basic and pyridyl nitrogens in a manner that mimicked nicotine. nih.gov

Comparative SAR Analysis with Related Piperazine Scaffolds

To further understand the SAR of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, it is instructive to compare its activity with that of derivatives containing related heterocyclic scaffolds. A common bioisosteric replacement for the piperazine ring is the piperidine (B6355638) ring. This substitution, while seemingly minor, can lead to significant changes in a molecule's physicochemical properties and biological activity.

A study that compared piperazine and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists provides a clear example of the impact of this scaffold change. In this research, compounds that differed only in the replacement of a piperazine ring with a piperidine ring showed dramatically different affinities for the sigma-1 receptor.

CompoundBasic MoietyhH3R Ki (nM)σ1R Ki (nM)
4 Piperazine3.171531
5 Piperidine7.703.64

Data sourced from a study on histamine H3 and sigma-1 receptor antagonists.

As the table demonstrates, replacing the piperazine ring in compound 4 with a piperidine ring to give compound 5 resulted in a dramatic increase in affinity for the sigma-1 receptor (Ki decreased from 1531 nM to 3.64 nM). This highlights that for this particular target, the piperidine scaffold is significantly more favorable. Conversely, the affinity for the histamine H3 receptor was not as drastically affected, indicating a degree of target-specific tolerance for this structural change.

Such comparative analyses are invaluable in drug design. They allow medicinal chemists to fine-tune the properties of a lead compound by exploring different heterocyclic scaffolds. The choice between a piperazine and a piperidine, or other related rings, can be a critical decision in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.

Mechanisms of Biological Action of 1 3 Bromo 5 Methylphenyl Methyl Piperazine and Its Analogs

Receptor Binding and Ligand Activity Profiling

The interaction of arylpiperazine derivatives with cell surface receptors is a key aspect of their mechanism of action. These compounds have been extensively studied for their binding affinities and functional activities at several important receptor families, particularly those involved in neurotransmission.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

Arylpiperazine derivatives are well-known for their significant interactions with various serotonin (5-HT) receptor subtypes, which are implicated in mood, cognition, and other central nervous system functions. nih.govnih.gov

5-HT1A Receptor: The arylpiperazine structure is a cornerstone for many 5-HT1A receptor ligands. nih.gov The affinity of these compounds for 5-HT1A sites can be significantly influenced by the nature of the substituent on the piperazine's N4-position. nih.gov For instance, derivatives with a 2-methoxyphenyl group or a 1-naphthyl group, and a 4-substituent containing a phthalimido or benzamido group separated by a four-methylene unit, exhibit high affinity for 5-HT1A receptors. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, was reported to have a very high affinity (Ki = 0.6 nM) for these sites. nih.govacs.org The functional activity at the 5-HT1A receptor can also be modulated by the terminal fragment of the molecule; for example, while WAY-100635 acts as an antagonist, other 2-methoxyphenyl piperazine (B1678402) derivatives can be agonists. acs.org

5-HT2A Receptor: Many arylpiperazine compounds also display affinity for the 5-HT2A receptor. acs.org The stimulus effects of m-chlorophenylpiperazine (mCPP), a notable arylpiperazine, are mediated by a combination of antagonist activity at 5-HT2A receptors and agonist activity at 5-HT2C receptors. nih.gov A study correlating the binding affinities of various antagonists with their ability to block the mCPP stimulus found that affinity for both 5-HT2A and 5-HT2C receptors could predict 81% of the variance. nih.gov

5-HT6 and 5-HT7 Receptors: Analogs of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine have also been developed as ligands for 5-HT6 and 5-HT7 receptors. Research into 1,3,5-triazine-piperazine derivatives has yielded compounds with high affinity for the 5-HT6 receptor. mdpi.com The most potent 5-HT6 receptor antagonists often include a benzene (B151609) ring, a hydrophobic group, and a protonated nitrogen atom. researchgate.net For the 5-HT7 receptor, aryl biphenyl-3-ylmethylpiperazines have been designed as antagonists. nih.govresearchgate.net One of the most effective compounds from this series, 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine, demonstrated high binding affinity (pKi = 7.83) and was confirmed as an antagonist in functional assays. nih.govresearchgate.net Its selectivity for the 5-HT7 receptor over other subtypes like 5-HT1, 5-HT2, 5-HT3, and 5-HT6 was also established. nih.govresearchgate.net

Table 1: Binding Affinities of Selected Arylpiperazine Analogs at Serotonin Receptors

Compound Name Receptor Target Binding Affinity (Ki or pKi) Reference
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 5-HT1A Ki = 0.6 nM nih.gov
4-methyl-1,2,4-triazine-3,5(2H,4H)-dione derivative (8c) 5-HT1A Ki = 3.77 nM acs.org
1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine (28) 5-HT7 pKi = 7.83 nih.govresearchgate.net

Dopamine (B1211576) Receptor Interactions (e.g., D2)

The arylpiperazine scaffold is a key structural element for ligands targeting the dopamine D2 receptor. bg.ac.rsnih.gov Docking studies with 1-benzyl-4-arylpiperazines have revealed that the primary stabilizing forces for binding to the D2 receptor are the interaction of the protonated N1 of the piperazine ring with the amino acid residue Asp 86 and edge-to-face interactions between the arylpiperazine's aromatic ring and receptor residues Phe 178, Trp 182, and Tyr 216. bg.ac.rsnih.gov

The nature of substituents on the aryl ring significantly affects binding affinity. nih.gov Electron-donating groups (like -OMe) and additional aromatic rings (like naphthyl) tend to increase binding affinity compared to the unsubstituted phenylpiperazine. nih.gov Conversely, electron-withdrawing groups (like -NO2) in the 3-position decrease affinity. nih.gov This is attributed to the preference for edge-to-face interactions with ligands that have a high negative electrostatic surface potential in the center of their aromatic residue. nih.gov

Table 2: Key Interactions of Arylpiperazine Analogs with the Dopamine D2 Receptor

Interacting Ligand Moiety Interacting Receptor Residue Type of Interaction Reference
Protonated N1 of piperazine Asp 86 (III.32) Salt Bridge / Ionic Bond bg.ac.rsnih.gov
Aromatic ring of arylpiperazine Phe 178 (VI.44) Edge-to-face bg.ac.rsnih.gov
Aromatic ring of arylpiperazine Trp 182 (VI.48) Edge-to-face bg.ac.rsnih.gov
Aromatic ring of arylpiperazine Tyr 216 (VII.58) Edge-to-face bg.ac.rsnih.gov
Hydrogen bond acceptor at position 2 Trp 182 (VI.48) Hydrogen Bond nih.gov

G-Protein Coupled Receptor (GPCR) Engagement (e.g., RXFP3, GPR84)

Beyond classical neurotransmitter receptors, analogs have been shown to interact with other GPCRs.

RXFP3: The relaxin family peptide 3 (RXFP3) receptor, implicated in stress and feeding, has been targeted by small molecules. nih.gov The endogenous ligand, relaxin-3, activates both RXFP3 and the related RXFP4 receptor. nih.gov Structural studies reveal that relaxin-3 uses a conserved binding method within the transmembrane domain of both receptors, with its B chain making crucial contacts. nih.gov Small-molecule dual agonists have been found to mimic these key interactions. nih.gov The first small-molecule antagonists for the RXFP3 system have also been discovered, providing tools to study its physiological roles. nih.gov

GPR84: G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids and is considered a proinflammatory receptor. nih.gov Its activation can lead to chemotaxis of immune cells like polymorphonuclear leukocytes (PMNs) and macrophages, and it can amplify the production of inflammatory cytokines. nih.gov Novel triazine-based competitive antagonists for human GPR84 have been identified, which can serve as lead compounds for developing therapeutics targeting inflammatory conditions. acs.orgresearchgate.net GPR84 activation has also been shown to increase intracellular Ca2+ levels, influencing mitochondrial respiration and promoting brown adipocyte activity, suggesting a role in metabolic regulation. nih.gov

Mechanisms of Antagonistic and Agonistic Properties

The functional outcome of a ligand binding to a receptor—whether it acts as an agonist (activator) or an antagonist (blocker)—is determined by subtle molecular interactions.

For arylpiperazine derivatives, the specific structure dictates its functional activity. At the 5-HT1A receptor, certain 2-methoxyphenyl piperazine derivatives are agonists, while others, like WAY-100635, are antagonists. acs.org Similarly, at the 5-HT7 receptor, the antagonistic property of 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine was confirmed through functional assays that measure the cellular response to receptor activation. nih.govresearchgate.net

In some cases, a single compound can exhibit mixed properties. The arylpiperazine mCPP, for example, produces its behavioral effects through a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. nih.gov At the dopamine D2 receptor, the crucial ionic bond with Asp114 is present for both agonists and antagonists, indicating that other interactions within the binding pocket determine the functional nature of the ligand. nih.gov For the RXFP3 receptor, antagonists have been shown to inhibit relaxin-3-stimulated signaling pathways, such as ERK1/2 phosphorylation. nih.gov

Enzyme Modulation and Inhibition

In addition to receptor binding, 1-[(3-Bromo-5-methylphenyl)methyl]piperazine and its analogs can exert biological effects by modulating the activity of various enzymes, particularly kinases, which are crucial for cellular signaling. ed.ac.uk

Kinase Inhibition (e.g., VEGFR2 tyrosine kinase, CLK kinases, protein kinases)

VEGFR2 Tyrosine Kinase: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels, making it a significant target in cancer therapy. bmbreports.orgnih.gov Piperazine-based thiazolidinones have been synthesized and shown to possess potent VEGFR2 tyrosine kinase inhibitory activity. nih.gov Phenylpiperazine derivatives have also been identified as inhibitors of VEGFR2. nih.gov The mechanism of inhibition often involves targeting the ATP-binding domain of the kinase, which suppresses its autophosphorylation and downstream signaling pathways like the AKT and ERK pathways. bmbreports.org For example, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) was shown to have a high binding affinity for the VEGFR2 ATP-binding domain and inhibit its kinase activity. bmbreports.org

CLK Kinases: The cdc2-like (Clk) kinases are involved in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. nih.gov Small-molecule inhibitors of these kinases are valuable tools for studying this fundamental cellular process. nih.gov Various compounds, including TG003 and KH-CB19, are known to inhibit CLK1, thereby affecting SR protein phosphorylation and alternative splicing. scbt.com However, many published Clk inhibitors are not highly selective and tend to inhibit more than one of the four Clk isoforms. nih.gov

Other Protein Kinases: The versatile piperazine scaffold has been incorporated into inhibitors of other protein kinases as well. Phenylpiperazine derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Furthermore, the piperazine-containing compound 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate (B1200264) (AMC-01) was found to regulate global protein synthesis by activating protein kinase RNA-activated (PKR), which in turn leads to the inactivation of eukaryotic translation initiation factor 2-alpha (eIF2-α). merckmillipore.com

Table 3: Inhibitory Activity of Selected Analogs against Protein Kinases

Compound Class / Name Target Kinase Inhibitory Activity (IC50 / GI50) Reference
Phenylpiperazine derivative (3p) EGFR IC50 = 0.08 μM nih.gov
Piperazine-based thiazolidinones (11, 13, 16) VEGFR2 IC50 < 0.3 μM nih.gov
CHMFL-VEGFR2-002 VEGFR2 IC50 = 66 nmol/L nih.gov
ML315 (aminopyrimidine) Clk1, Clk4 IC50 < 10 nM nih.gov

Transglutaminase Inhibition (e.g., Transglutaminase 2)

Transglutaminase 2 (TG2) is a multifunctional enzyme involved in protein cross-linking and cell signaling pathways. Its dysregulation has been implicated in various diseases. rsc.org Piperazine derivatives have been investigated as inhibitors of TG2. Research into irreversible TG2 inhibitors has explored the use of a piperazine scaffold to develop potent compounds. nih.govnih.gov

Structure-activity relationship (SAR) studies on a series of irreversible TG2 inhibitors based on a lysine (B10760008) scaffold revealed that the addition of a basic piperazine nitrogen atom was well-tolerated and that judicious choice of functionality could maintain a desirable polar surface area. nih.gov For instance, the potency of methylpiperazine derivatives was found to be in line with other tertiary aliphatic amides, indicating the compatibility of the piperazine core. nih.gov

Further studies on peptidic inhibitors of TG2 have shown that the insertion of various amino acid residues into a peptidomimetic backbone containing a piperazine moiety can lead to highly efficient inhibitors. nih.govresearchgate.net While direct inhibitory data for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine on TG2 is not available in the reviewed literature, the established role of the piperazine moiety in TG2 inhibition suggests that this compound could potentially exhibit inhibitory activity. The bromo and methyl substitutions on the phenyl ring would likely influence its binding affinity and inhibitory potency.

Table 1: TG2 Inhibition Data for Piperazine-Spacer-Naphthoyl Analogs This table presents data for analogous compounds to illustrate the structure-activity relationships of piperazine derivatives as TG2 inhibitors. Data extracted from a study on novel irreversible peptidic inhibitors of TG2. nih.gov

Inhibitor IDAmino Acid Spacerkinact/KI (×103 M-1 min-1)
28 Gly513 ± 157
29 L-Ala610 ± 120
30 D-Ala590 ± 180
34 L-Phe470 ± 130
35 D-Phe760 ± 200
36 L-Val272 ± 117
37 D-Val595 ± 256

Polyamine Transport ATPase Inhibition

Information regarding the direct inhibition of polyamine transport ATPases by 1-[(3-Bromo-5-methylphenyl)methyl]piperazine is not available in the current scientific literature. However, studies on related structures, such as bis(benzyl)polyamine derivatives, have demonstrated inhibitory effects on polyamine transport systems. nih.gov These derivatives were shown to be potent inhibitors of both putrescine and spermidine/spermine uptake systems. nih.gov Given the structural similarity, specifically the presence of a benzyl (B1604629) group attached to a polyamine-like structure (piperazine), it is conceivable that 1-[(3-Bromo-5-methylphenyl)methyl]piperazine could interact with and potentially inhibit polyamine transport mechanisms. Further research would be necessary to confirm such activity.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Several studies have explored benzylpiperazine derivatives as potential AChE inhibitors. nih.govnih.gov

For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticholinesterase activity. nih.gov The results indicated that these compounds can function as acetylcholinesterase inhibitors, with their potency being influenced by the substituents on the benzyl ring. nih.gov Specifically, electron-withdrawing groups like chlorine and nitro groups on the phenyl ring were found to affect the inhibitory activity, with their position on the ring (ortho, meta, or para) being a critical factor. nih.gov

Another study on 1-benzylpiperidine (B1218667) derivatives, which are structurally related to benzylpiperazines, also demonstrated moderate inhibitory activity against AChE. mdpi.com The presence of halogen substituents on the aromatic ring of the benzyl moiety was a feature of some of the studied compounds. mdpi.com Although direct IC50 values for 1-[(3-Bromo-5-methylphenyl)methyl]piperazine are not provided in the reviewed literature, the existing SAR data for analogous compounds suggest that it has the potential to act as an AChE inhibitor. The bromine atom and the methyl group on the phenyl ring would modulate its interaction with the active site of the enzyme.

Table 2: Acetylcholinesterase Inhibitory Activity of Benzylpiperazine Analogs This table includes IC50 values for analogous compounds to provide insight into the potential activity of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine. Data is based on studies of donepezil-like analogs. nih.gov

Compound IDSubstitution on Benzyl RingIC50 (µM)
4a 2-Chloro0.91 ± 0.045
4b 3-Chloro14.2 ± 0.71
4c 4-Chloro5.5 ± 0.22
4i 2-Nitro11.3 ± 0.52
4j 3-Nitro85.0 ± 4.1
4k 4-Nitro21.4 ± 1.02

DNA Gyrase Inhibition

Bacterial DNA gyrase is a well-established target for antibacterial agents. While there is no direct evidence of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine acting as a DNA gyrase inhibitor, the structural motifs present in the molecule are found in known inhibitors. For example, compounds containing a bromophenyl group have been designed and synthesized as potent DNA gyrase inhibitors. nih.govresearchgate.net

One study detailed a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs that strongly inhibited Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov Although the core scaffold is different, this highlights the potential role of the bromophenyl moiety in the inhibition of this enzyme. The piperazine ring is also a common feature in various biologically active compounds, including some with antibacterial properties. nih.gov The combination of a bromophenyl group and a piperazine ring in 1-[(3-Bromo-5-methylphenyl)methyl]piperazine suggests that it could be a candidate for investigation as a DNA gyrase inhibitor.

Pathways of Biological Signal Transduction Modulated by the Compound

cAMP Functional Test Responses

Currently, there is no specific information available in the scientific literature regarding the responses of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine in cAMP functional tests. However, some benzylpiperazine derivatives, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), are known to interact with neurotransmitter systems that are often coupled to cAMP signaling pathways. researchgate.net For example, TFMPP acts as a serotonin agonist, and many serotonin receptors modulate adenylyl cyclase activity and, consequently, intracellular cAMP levels. researchgate.net Studies on other piperazine derivatives have also shown interactions with receptors that influence cAMP signaling. researchgate.net Without direct experimental data, any potential effect of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine on cAMP signaling remains speculative and would depend on its specific receptor binding profile.

Derivatization and Scaffold Modification Strategies for Piperazine Compounds

Synthetic Approaches for Expanding Chemical Diversity

Expanding the chemical diversity of the 1-[(3-Bromo-5-methylphenyl)methyl]piperazine core involves leveraging the reactivity of the piperazine (B1678402) nitrogen atom and potentially the aromatic ring. These approaches are fundamental to creating libraries of related compounds for biological screening.

The most direct method for derivatizing the scaffold is through the functionalization of the secondary amine at the N4 position of the piperazine ring.

N-Alkylation: This can be readily achieved through nucleophilic substitution reactions with a variety of alkyl halides (chlorides, bromides, or iodides) or sulfonates. nih.gov This reaction introduces simple or complex alkyl chains, which can be linear, branched, or cyclic. Reductive amination, another powerful method, involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent to form a new N-C bond. nih.gov These strategies allow for the introduction of functional groups that can modulate lipophilicity, introduce hydrogen bonding capabilities, or serve as points for further chemical elaboration.

N-Arylation: The introduction of aryl or heteroaryl substituents at the N4 position is commonly accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This reaction allows for the coupling of the piperazine nitrogen with a wide range of aromatic and heteroaromatic halides or triflates, significantly expanding the structural diversity and enabling the exploration of key interactions with biological targets.

Table 1: Examples of N4-Substituent Introduction on the Piperazine Scaffold

Starting Compound Reagent/Reaction Type Potential Product
1-[(3-Bromo-5-methylphenyl)methyl]piperazine Ethyl iodide (Alkylation) 1-[(3-Bromo-5-methylphenyl)methyl]-4-ethylpiperazine
1-[(3-Bromo-5-methylphenyl)methyl]piperazine Cyclohexanone, NaBH(OAc)₃ (Reductive Amination) 1-[(3-Bromo-5-methylphenyl)methyl]-4-cyclohexylpiperazine
1-[(3-Bromo-5-methylphenyl)methyl]piperazine 2-Chloropyridine, Pd catalyst (Buchwald-Hartwig) 1-[(3-Bromo-5-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine

Functional group interconversions at the N4-position introduce different electronic and steric properties compared to simple alkyl or aryl groups.

Amidation: Acylation of the N4-nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amide derivatives. Amides are valuable because they can act as hydrogen bond acceptors and are generally more metabolically stable than esters. This modification can significantly alter the compound's polarity and interaction profile with target proteins. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are strong hydrogen bond acceptors and can serve as bioisosteres for other functional groups.

Carbamate (B1207046) Formation: Treatment with chloroformates or isocyanates can generate carbamate or urea (B33335) derivatives, respectively. These functional groups are prevalent in medicinal chemistry for their ability to form key hydrogen bonds and improve pharmacokinetic properties.

Bioisosteric Replacement and Scaffold Hopping Methodologies

Bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. Scaffold hopping is a more dramatic approach where the core molecular framework is replaced entirely.

The 3-bromo-5-methylphenyl group is a key hydrophobic component of the scaffold. Replacing this aromatic ring with various heteroaromatic systems is a classic medicinal chemistry strategy to modulate electronic distribution, improve solubility, introduce new hydrogen bonding sites, and potentially alter metabolic pathways. For example, replacing the phenyl ring with a pyridine, pyrimidine, or thiazole (B1198619) ring could introduce nitrogen atoms that can act as hydrogen bond acceptors, potentially leading to new or enhanced interactions with a biological target.

The piperazine ring itself is a frequent target for bioisosteric replacement. enamine.netenamine.net While piperazine is often chosen for its favorable pharmacokinetic properties, replacing it can sometimes resolve issues related to target selectivity or off-target effects. nih.govtandfonline.com

Alternative Cyclic Diamines: Homopiperazine (a seven-membered ring) can be used to alter the distance and angle between the substituent groups. nih.govtandfonline.com Bridged diamines, such as 2,5-diazabicyclo[2.2.1]heptane, or spirocyclic diamines can introduce conformational rigidity, which may lock the molecule into a more active conformation and improve selectivity. nih.gov

Acyclic Moieties: In some cases, the piperazine ring can be replaced with a flexible acyclic diamine linker. This significantly increases conformational freedom, which could be beneficial if the target's binding pocket can accommodate such flexibility.

Table 2: Potential Bioisosteric Replacements for the Core Scaffold

Original Moiety Bioisosteric Replacement Example Rationale for Replacement
3-Bromo-5-methylphenyl 5-Bromo-3-methylpyridin-2-yl Introduce a nitrogen atom as a hydrogen bond acceptor; modify electronics.
Piperazine Homopiperazine (1,4-Diazepane) Increase linker length and flexibility; alter pKa. nih.gov
Piperazine 2,5-Diazabicyclo[2.2.1]heptane Introduce conformational constraint; improve selectivity. nih.gov
Piperazine (R)-3-Aminopyrrolidine Introduce a chiral center; explore different spatial arrangements.

Strategies for Enhancing Ligand Selectivity and Affinity

Achieving high selectivity and affinity is a primary goal in drug design. For the 1-[(3-Bromo-5-methylphenyl)methyl]piperazine scaffold, this can be pursued by fine-tuning the structural modifications introduced in the previous sections.

Conformational Constraint: As mentioned, replacing the flexible piperazine with more rigid cyclic systems can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing both affinity and selectivity. tandfonline.com

Modulation of Basicity: The basicity (pKa) of the piperazine nitrogens is critical for interaction with many targets, particularly those with acidic residues like aspartate or glutamate (B1630785) in the binding site. nih.gov The pKa can be fine-tuned by introducing electron-withdrawing or electron-donating groups on the N4-substituent. For instance, an N4-acyl group will significantly reduce the basicity of the N4-nitrogen.

Exploitation of Specific Interactions: Detailed knowledge of the target's binding site allows for the rational design of derivatives. The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction. Derivatives could be synthesized to optimize this or other interactions, such as hydrogen bonds or hydrophobic contacts. Introducing substituents at different positions on the N4-aryl ring, for example, can probe for additional pockets in the binding site to enhance ligand affinity. nih.gov

By systematically applying these derivatization and scaffold modification strategies, the chemical space around 1-[(3-Bromo-5-methylphenyl)methyl]piperazine can be thoroughly explored to identify analogues with superior pharmacological profiles.

Future Research Directions for 1 3 Bromo 5 Methylphenyl Methyl Piperazine in Academic Chemical Research

Exploration of Novel Synthetic Pathways

The synthesis of N-alkyl piperazine (B1678402) analogs is commonly achieved through methods like nucleophilic substitution on alkyl halides or reductive amination. nih.gov While effective, these classical methods can sometimes be limited in scope and efficiency. Future research should focus on developing more advanced and efficient synthetic routes to 1-[(3-Bromo-5-methylphenyl)methyl]piperazine and its derivatives.

Modern synthetic methodologies offer promising alternatives. For instance, the application of photoredox catalysis could enable novel C-H functionalization strategies, potentially allowing for the direct modification of the piperazine ring or the methylphenyl group under mild conditions. mdpi.com Another area of exploration is the development of multi-component reactions , which could allow for the convergent and atom-economical synthesis of complex analogs from simple starting materials. Research could also investigate flow chemistry approaches, which can offer improved reaction control, scalability, and safety for key synthetic steps.

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Key Research Focus
C-H Functionalization Allows for late-stage modification, reducing the need for de novo synthesis of each analog. mdpi.comDevelopment of selective catalysts for functionalizing specific C-H bonds on the phenyl or piperazine ring.
Photoredox Catalysis Utilizes visible light, offering mild and environmentally friendly reaction conditions. mdpi.comDesigning reactions that leverage radical intermediates for novel bond formations.
Flow Chemistry Enhanced control over reaction parameters (temperature, pressure), improved safety, and ease of scale-up.Optimization of reaction conditions in continuous flow reactors to maximize yield and purity.
Palladium-Catalyzed Coupling Versatile for creating carbon-carbon and carbon-nitrogen bonds, enabling a wide range of structural diversity. rsc.orgExploring novel coupling partners to attach diverse functional groups to the bromophenyl ring.

By exploring these modern synthetic avenues, researchers can build a more robust and versatile chemical toolbox for accessing a wide library of analogs based on the 1-[(3-Bromo-5-methylphenyl)methyl]piperazine scaffold.

Advanced Computational Studies for Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding the rational design of new compounds. benthamdirect.com For 1-[(3-Bromo-5-methylphenyl)methyl]piperazine, advanced computational studies can serve as a crucial starting point for exploring its potential interactions with biological macromolecules, even before extensive biological screening is undertaken. nih.govrsc.org

Future research should employ a suite of computational techniques:

Molecular Docking: To predict the binding poses and affinities of the compound against a wide array of known protein targets. This can help prioritize biological assays and identify potential mechanisms of action. benthamdirect.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the interaction and the key amino acid residues involved. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial biological data is available for a series of analogs, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds.

These computational approaches can accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, focusing resources on those with the highest probability of success.

Computational Method Objective Potential Application for the Compound
Molecular Docking Predict binding mode and affinity.Screen against virtual libraries of kinases, GPCRs, and proteases to identify potential biological targets.
MD Simulations Analyze the stability and dynamics of the ligand-protein complex. nih.govrsc.orgElucidate the detailed binding interactions and conformational changes upon binding to a putative target.
ADME/T Prediction Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.In silico assessment of drug-likeness to guide early-stage lead optimization. researchgate.net
Quantum Mechanics (QM) Calculate electronic properties, such as electrostatic potential and orbital energies.Understand the influence of the bromo and methyl substituents on reactivity and intermolecular interactions.

Broadening the Scope of Biological Target Profiling

The piperazine scaffold is known for its ability to interact with a diverse range of biological targets, contributing to its prevalence in drugs with varied therapeutic applications, including anticancer, antipsychotic, and antimicrobial agents. mdpi.comnih.govresearchgate.netnih.gov The specific structure of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine has yet to be profiled extensively, representing a significant opportunity for discovering novel biological activities.

A crucial future research direction is to perform comprehensive biological screening of the compound against a broad and diverse panel of targets. This "target fishing" or "phenotypic screening" approach can uncover unexpected therapeutic potential. Key target classes to investigate include:

G-Protein Coupled Receptors (GPCRs): Particularly serotonin (B10506) and dopamine (B1211576) receptors, given the prevalence of arylpiperazines in neuropsychiatric drug discovery. nih.gov

Kinases: A major class of enzymes involved in cell signaling, which are important targets in oncology. nih.gov

Ion Channels: To explore potential activities related to cardiovascular or neurological functions.

Proteases: Such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease. nih.gov

Microbial Targets: To assess potential antibacterial, antifungal, or antiparasitic properties. benthamdirect.com

The results from this broad profiling will be instrumental in defining the therapeutic areas where this chemical scaffold might have the most significant impact.

Development of Structure-Based Design Principles for New Analog Development

Following the identification of one or more promising biological targets, the next logical step is to develop a systematic program for lead optimization. This involves creating new analogs of 1-[(3-Bromo-5-methylphenyl)methyl]piperazine to establish clear Structure-Activity Relationships (SAR). benthamdirect.commdpi.com

Future research should focus on systematically modifying different parts of the molecule to understand their contribution to biological activity. This includes:

Phenyl Ring Substitution: The bromo and methyl groups can be moved to other positions on the ring, or replaced with other substituents (e.g., chloro, fluoro, trifluoromethyl, methoxy) to probe the effects of electronics and sterics on target binding.

Piperazine Ring Modification: Introducing substituents on the piperazine ring itself could influence conformation and introduce new interaction points with a biological target.

Linker Modification: While the current compound has a simple methylene (B1212753) linker, exploring different linker lengths and rigidities could optimize the orientation of the phenyl and piperazine moieties within a target's binding site.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromo-5-methylphenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3-Bromo-5-methylphenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.